![molecular formula C14H25NO3 B1498109 tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate CAS No. 1148130-16-8](/img/structure/B1498109.png)
tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate
Overview
Description
Tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H25NO3 and its molecular weight is 255.35 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate (CAS Number: 1003843-30-8) is a chemical compound that has garnered attention for its potential biological activities. This compound features a piperidine ring with tert-butyl and diethyl substituents, along with a ketone functional group, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.
- Molecular Formula : C₁₄H₂₅NO₃
- Molecular Weight : 255.35 g/mol
- Structure : The compound's structure includes a piperidine ring, which is known for its versatility in biological applications.
Biological Activity
Research on similar compounds indicates that this compound may exhibit various biological activities, including:
- Anticancer Activity : Compounds with similar piperidine structures have shown significant cytotoxic effects against various cancer cell lines. For instance, related oxopiperidine derivatives have been reported to inhibit cancer cell growth with IC50 values ranging from 25 to 440 nM against different cancer types .
- Mechanism of Action : The mechanism of action for compounds in this class often involves interaction with tubulin, leading to inhibition of microtubule polymerization. This action can induce apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .
Case Studies and Research Findings
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In Vitro Studies :
- A study evaluating the antiproliferative effects of piperidine derivatives demonstrated that certain compounds induced apoptosis in cancer cell lines such as K562 and HeLa. The tested compounds exhibited selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC) .
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Synthesis and Evaluation :
- The synthesis of this compound can be achieved through various methods that enhance its lipophilicity and reactivity, making it suitable for further modifications . These modifications could lead to the development of new therapeutic agents.
- Comparative Analysis :
Data Table: Biological Activity Overview
Compound | IC50 (nM) | Target | Effect |
---|---|---|---|
This compound | TBD | Tubulin | Antiproliferative |
Related oxopiperidine derivative | 25 - 440 | Various cancer cell lines | Induces apoptosis |
Control compound (e.g., CA-4) | <20 | Tubulin | Strong inhibition |
Scientific Research Applications
Organic Synthesis
tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate serves as a versatile building block in the synthesis of complex organic molecules. Its chiral nature is particularly valuable for asymmetric synthesis, allowing for the creation of enantiomerically pure compounds.
Case Study : In a study focused on the synthesis of spirorifamycins (antibiotics), this compound was utilized as a precursor in several chemical reactions, demonstrating its utility in pharmaceutical chemistry.
Medicinal Chemistry
The compound has potential applications in drug development due to its ability to act as a precursor for various pharmaceutical agents. Its derivatives may exhibit therapeutic properties relevant to treating diseases such as diabetes and hyperlipidemia.
Case Study : Research has indicated that derivatives of tert-butyl 2,6-diethyl-4-oxopiperidine have shown enzyme inhibition properties, which are crucial for developing drugs targeting metabolic pathways .
Biological Research
In biological contexts, this compound can be used to study enzyme interactions and receptor binding due to its structural characteristics. It serves as a model compound for understanding similar molecules' behavior in biological systems.
Example Application : The compound's ability to modulate biochemical pathways can lead to diverse biological effects, making it an interesting subject for further research in pharmacology.
Industrial Applications
In the industrial sector, this compound is employed in producing specialty chemicals and materials. Its unique properties allow it to be used in polymer synthesis and material science.
Table 2: Industrial Applications of this compound
Application Area | Description |
---|---|
Specialty Chemicals | Used in the production of various specialty chemicals. |
Polymer Synthesis | Acts as a precursor in synthesizing polymers with unique properties. |
Material Science | Utilized for developing new materials with specific characteristics. |
Properties
IUPAC Name |
tert-butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-6-10-8-12(16)9-11(7-2)15(10)13(17)18-14(3,4)5/h10-11H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRQDRLRMZGMRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)CC(N1C(=O)OC(C)(C)C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659455 | |
Record name | tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1148130-16-8 | |
Record name | tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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